
Thiosulfuric acid
Overview
Description
Thiosulfuric acid is an inorganic compound with the chemical formula H₂S₂O₃. It is a sulfur oxoacid and is known for its instability in aqueous solutions, where it readily decomposes into various products such as sulfur, sulfur dioxide, hydrogen sulfide, polysulfanes, sulfuric acid, and polythionates
Preparation Methods
Thiosulfuric acid cannot be prepared by acidifying aqueous thiosulfate salt solutions because it decomposes in water. Instead, anhydrous methods are employed to synthesize this compound. Some of the synthetic routes include :
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Reaction of Hydrogen Sulfide with Sulfur Trioxide: : [ \text{H}_2\text{S} + \text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_3 ]
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Reaction of Sodium Thiosulfate with Hydrochloric Acid: : [ \text{Na}_2\text{S}_2\text{O}_3 + 2 \text{HCl} \rightarrow 2 \text{NaCl} + \text{H}_2\text{S}_2\text{O}_3 ]
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Reaction of Chlorosulfonic Acid with Hydrogen Sulfide: : [ \text{HSO}_3\text{Cl} + \text{H}_2\text{S} \rightarrow \text{HCl} + \text{H}_2\text{S}_2\text{O}_3 ]
These reactions are typically carried out under low-temperature conditions to prevent the decomposition of this compound.
Chemical Reactions Analysis
Thiosulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
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Oxidation: : this compound can be oxidized to form sulfuric acid and sulfur dioxide. [ \text{H}_2\text{S}_2\text{O}_3 + \text{O}_2 \rightarrow \text{H}_2\text{SO}_4 + \text{SO}_2 ]
-
Reduction: : It can be reduced to form hydrogen sulfide and sulfur. [ \text{H}_2\text{S}_2\text{O}_3 + 2 \text{H}_2 \rightarrow 2 \text{H}_2\text{S} + \text{H}_2\text{O} ]
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Substitution: : this compound can react with bases to form thiosulfate salts. [ \text{H}_2\text{S}_2\text{O}_3 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_3 + 2 \text{H}_2\text{O} ]
Scientific Research Applications
Medical Applications
Cyanide Poisoning Treatment
Thiosulfuric acid is primarily known for its role in treating acute cyanide poisoning. It acts as a sulfur donor in conjunction with sodium nitrite, facilitating the conversion of cyanide to thiocyanate, a less toxic compound. This method is crucial in emergency medicine for life-threatening situations involving cyanide exposure .
Reduction of Ototoxicity
In pediatric oncology, this compound is used to mitigate the ototoxic effects of cisplatin, a common chemotherapeutic agent. Studies have shown that it can significantly reduce the incidence of hearing loss in children receiving cisplatin treatment .
Calciphylaxis and Vascular Calcification
this compound has been investigated for its efficacy in treating calciphylaxis and vascular calcification associated with chronic kidney disease. Clinical trials indicate that it may slow the progression of coronary artery calcification in hemodialysis patients . A notable case involved a young patient with genetic mutations leading to severe vascular calcification, where this compound treatment resulted in improved imaging outcomes over six months .
Industrial Applications
Water Treatment
this compound is employed in water treatment processes, particularly for dechlorination of small water bodies such as aquariums and ponds. It neutralizes chlorine, making water safer for aquatic life .
Photographic Processing
In photography, this compound is used as a fixing agent. It helps stabilize images by converting unexposed silver halides into soluble complexes, allowing for their removal from photographic films .
Textile and Leather Industries
The compound serves as a mordant in dyeing textiles, enhancing color retention. Additionally, it plays a role in leather tanning processes, contributing to the quality and durability of leather products .
Environmental Applications
Soil Remediation
this compound has potential applications in soil remediation by acting as a reducing agent for heavy metals and other contaminants. Its ability to chelate divalent cations makes it useful in environmental cleanup efforts .
Research Insights
Recent studies have focused on the chemical behavior of this compound and its derivatives. For instance, research indicates that both this compound and its anions exhibit unique hydration properties that could influence their reactivity and applications in various fields .
Case Study 1: Cyanide Poisoning Management
In clinical settings, this compound has been administered to patients suffering from cyanide poisoning with documented success rates in reducing mortality when used promptly alongside sodium nitrite.
Case Study 2: Pediatric Ototoxicity
A study involving pediatric patients treated with cisplatin revealed that those receiving this compound experienced significantly lower rates of hearing loss compared to those who did not receive the adjunct therapy.
Mechanism of Action
The mechanism of action of thiosulfuric acid, particularly in its role as an antidote for cyanide poisoning, involves its ability to donate sulfur atoms. When administered with sodium nitrite, this compound (as sodium thiosulfate) converts cyanide into the less toxic thiocyanate, which is then excreted from the body . This reaction is facilitated by the enzyme rhodanese, which catalyzes the transfer of sulfur from thiosulfate to cyanide.
Comparison with Similar Compounds
Thiosulfuric acid can be compared with other sulfur oxoacids such as sulfurous acid (H₂SO₃) and sulfuric acid (H₂SO₄). While all these compounds contain sulfur and oxygen, they differ in their oxidation states and chemical properties :
Sulfurous Acid (H₂SO₃): Contains sulfur in the +4 oxidation state and is a weaker acid compared to sulfuric acid.
Sulfuric Acid (H₂SO₄): Contains sulfur in the +6 oxidation state and is a strong acid with widespread industrial applications.
This compound (H₂S₂O₃): Contains sulfur in mixed oxidation states (+2 and +6) and is less stable compared to the other two acids.
This compound is unique due to its instability and the presence of sulfur in different oxidation states, which gives it distinct chemical reactivity.
Biological Activity
Thiosulfuric acid, a sulfur-containing compound, has garnered attention for its biological activities, particularly in detoxification processes and therapeutic applications. This article delves into its biological functions, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound (H₂S₂O₃) is known for its role as a sulfur donor in various biochemical reactions. It is involved in the detoxification of cyanide, where it facilitates the conversion of toxic cyanide ions into less harmful thiocyanate ions through the action of thiosulfate sulfurtransferase enzymes . This reaction is crucial in medical settings, particularly in cases of cyanide poisoning.
Key Reactions:
- Cyanide Detoxification:
- Formation of Iron-Sulfur Complexes: this compound participates in the formation of iron-sulfur complexes, which are essential for various enzymatic functions .
1. Detoxification and Therapeutic Uses
This compound is primarily recognized for its detoxifying properties. It is used in treating conditions such as calcific uremic arteriolopathy (CUA), where it helps manage ulcerative lesions caused by calcium deposits . Sodium thiosulfate (STS), a salt form of this compound, has been utilized to mitigate the side effects of cisplatin chemotherapy by reducing ototoxicity in pediatric patients .
2. Metabolic Effects
Research indicates that thiosulfate administration can influence urine chemistry significantly. A pilot study demonstrated that sodium thiosulfate reduced calcium stone formation by altering urinary parameters such as pH and ammonium levels . The study's findings are summarized in the table below:
Parameter | Control Group (n=5) | Hypercalciuric Group (n=5) | Combined Group (n=10) |
---|---|---|---|
Urinary pH | No significant change | Decreased significantly (p<0.05) | Decreased significantly (p<0.03) |
Urinary Ammonium Excretion | No change | Increased | Increased |
Urinary Citrate Excretion | No change | Decreased significantly (p<0.05) | Decreased |
Urinary Sulfate Excretion | No significant change | Increased significantly (p<0.05) | Increased |
3. Case Studies
A notable case study highlighted severe metabolic acidosis following sodium thiosulfate infusion for CUA treatment. The patient developed an anion gap metabolic acidosis that was disproportionate to expected changes, leading to complications such as delirium and hypotension. This underscores the need for careful monitoring during thiosulfate therapy .
Q & A
Basic Research Questions
Q. How is thiosulfuric acid synthesized, and why are anhydrous conditions critical?
this compound (H₂S₂O₃) cannot be synthesized by acidifying aqueous thiosulfate salts due to rapid decomposition into sulfur, sulfur dioxide, and sulfuric acid . Instead, anhydrous methods are employed. A common approach involves reacting sodium thiosulfate (Na₂S₂O₃) with anhydrous hydrogen fluoride (HF) at low temperatures (-60°C), yielding pure H₂S₂O₃ . This method avoids hydrolysis, which destabilizes the acid in water .
Key Experimental Design Considerations :
- Use of moisture-free solvents (e.g., HF or diethyl ether) .
- Temperature control to minimize decomposition .
Q. What are the oxidation states of sulfur in this compound, and how are they determined?
In H₂S₂O₃, the two sulfur atoms exhibit distinct oxidation states: one acts as a central atom with +6 (analogous to sulfate), while the terminal sulfur is -2. This assignment follows the oxidation number formalism, where oxygen is -2 and hydrogen is +1. The total oxidation state sum equals zero:
Experimental validation includes X-ray photoelectron spectroscopy (XPS) and computational analysis .
Q. Why is this compound unstable in aqueous solutions, and what are its decomposition products?
this compound undergoes rapid hydrolysis in water due to the lability of the S–S bond. Decomposition pathways yield sulfur (S₈), sulfur dioxide (SO₂), hydrogen sulfide (H₂S), and polythionates (e.g., S₄O₆²⁻). The reaction is pH-dependent:
- Acidic conditions : Dominated by S₈ and H₂S formation.
- Neutral/alkaline conditions : Increased SO₃²⁻ and S₂O₃²⁻ stability .
Methodological Note : Decomposition kinetics can be monitored via UV-Vis spectroscopy or iodometric titration .
Advanced Research Questions
Q. How do tautomeric forms of this compound influence its reactivity and spectroscopic properties?
Theoretical and experimental studies confirm that the (SH)(OH) tautomer is more stable than the (OH)(OH) form. Evidence from NMR and vibrational spectroscopy (e.g., S–H stretching at ~2500 cm⁻¹) supports this structure. Quantum chemical calculations (DFT) further validate the tautomeric preference .
Research Implications :
- Tautomer stability affects redox behavior, particularly in sulfur-transfer reactions.
- Anhydrous synthesis methods favor the (SH)(OH) form, enabling targeted reactivity studies .
Q. What factors influence thiosulfate (S₂O₃²⁻) formation in industrial desulfurization processes, and how can conflicting data be resolved?
Thiosulfate generation in systems like coke oven gas desulfurization depends on:
- pH : Optimal above 8.8, where alkalinity enhances S₂O₃²⁻ stability .
- Temperature : Elevated temperatures accelerate side reactions (e.g., polysulfide formation).
- Suspended sulfur : Particulate sulfur acts as a nucleation site, altering reaction pathways .
Data Contradiction Analysis : Discrepancies in reported thiosulfate yields often stem from unaccounted variables like trace metal catalysts or oxygen partial pressure. Controlled experiments with in situ Raman spectroscopy are recommended to isolate variables .
Q. How can this compound be utilized in advanced analytical methods, such as dissolved oxygen (DO) measurement?
In the Winkler method, thiosulfate (S₂O₃²⁻) is used to titrate iodine generated from dissolved oxygen. Potentiometric titration monitors redox potential shifts, where the endpoint corresponds to the complete reduction of I₂ to I⁻. Key parameters include:
- Electrode calibration : To ensure accurate potential measurement.
- Interference mitigation : Eliminating reducing agents (e.g., H₂S) that compete with S₂O₃²⁻ .
Table: Comparison of DO Measurement Techniques
Method | Sensitivity | Interferences | Reference |
---|---|---|---|
Winkler (Thiosulfate) | 0.01 mg/L | H₂S, Fe²⁺ | |
Optical Sensor | 0.001 mg/L | Turbidity, Biofouling | - |
Properties
IUPAC Name |
sulfurothioic O-acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDFWKWKRSZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=S)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S2O3, H2O3S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Record name | thiosulfuric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Thiosulfuric_acid | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159981 | |
Record name | Thiosulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thiosulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
100°C | |
Details | ScholAR Chemistry: Sodium thiosulfate SDS (https://www.mccsd.net/cms/lib/NY02208580/Centricity/Shared/Material%20Safety%20Data%20Sheets%20_MSDS_/MSDS%20Sheets_Sodium_Thiosulfate_Anhydrous_703_00.pdf) | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
861 mg/mL | |
Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |
Record name | Thiosulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
When administered with sodium nitrate, sodium thiosulfate acts as an antidote for the treatment of acute cyanide poisoning. Cyanide has a high affinity for cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen and forces anaerobic metabolism, inhibiting cellular respiration and resulting in lactic acidosis and cytotoxic hypoxia. Sodium nitrite reacts with hemoglobin to form methemoglobin, which competes with cytochrome a3 for the cyanide ion. Cyanide binds to methemoglobin to form cyanmethemoglobin, a nontoxic compound, and restore cytochrome oxidase activity. When cyanide dissociates from methemoglobin, sodium thiosulfate acts as a sulfur donor for the endogenous sulfur transferase enzyme and facilitates its conversion to thiocyanate, a less toxic ion. Sodium thiosulfate can also reduce the risk of ototoxicity associated with cisplatin. Pediatric patients treated with cisplatin have a high risk of developing ototoxicity, possibly due to a combination of reactive oxygen species (ROS) production and direct alkylation of DNA that leads to cell death. Sodium thiosulfate interacts with cisplatin to form inactive platinum species. It can also enter cells via the sodium sulfate cotransporter 2 to increase antioxidant glutathione levels and inhibit intracellular oxidative stress. Although a mechanism of action has not been fully elucidated, both activities are thought to reduce the risk of ototoxicity. | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13686-28-7, 14383-50-7 | |
Record name | Thiosulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13686-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiosulfuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiosulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOSULFURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79Y2EKKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Thiosulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 °C | |
Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |
Record name | Thiosulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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